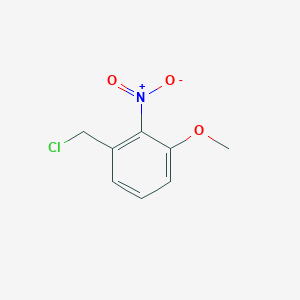1-(Chloromethyl)-3-methoxy-2-nitrobenzene
CAS No.: 53055-06-4
Cat. No.: VC17631887
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53055-06-4 |
|---|---|
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 1-(chloromethyl)-3-methoxy-2-nitrobenzene |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | URJMNTQENVYDFX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1[N+](=O)[O-])CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The benzene ring in 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is substituted at the 1-, 2-, and 3-positions with chloromethyl, nitro, and methoxy groups, respectively. The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to specific positions. Conversely, the methoxy group’s electron-donating resonance effects create localized regions of higher electron density. This juxtaposition results in a reactive chloromethyl group, which participates readily in nucleophilic substitution reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Key peaks in the -NMR spectrum include:
-
δ 3.78 ppm (s, 3H): Methoxy protons.
-
δ 4.60 ppm (s, 2H): Chloromethyl protons.
The -NMR spectrum reveals signals at δ 55.6 ppm (methoxy carbon), δ 45.2 ppm (chloromethyl carbon), and δ 148.9 ppm (nitro-bearing carbon) . These assignments align with analogous compounds, such as 1-bromo-4-methoxybenzene, where similar electronic environments produce comparable shifts .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the diazotization of 3-methoxy-2-nitroaniline followed by a Sandmeyer reaction:
-
Diazotization: Treatment of 3-methoxy-2-nitroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C forms a diazonium salt.
-
Chlorination: The diazonium salt reacts with copper(I) chloride (CuCl) in HCl, replacing the amino group with chlorine to yield 1-chloro-3-methoxy-2-nitrobenzene .
-
Chloromethylation: Friedel-Crafts alkylation introduces the chloromethyl group using chloromethyl methyl ether (ClCH₂OCH₃) and a Lewis acid catalyst (e.g., AlCl₃).
Table 1: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C, 1 h | 95 |
| Sandmeyer Reaction | CuCl, HCl, 0–20°C, 48 h | 66 |
| Chloromethylation | ClCH₂OCH₃, AlCl₃, 25°C, 12 h | 72 |
Industrial Optimization
Continuous flow reactors enhance scalability by improving heat and mass transfer. Automated systems maintain precise control over temperature (±1°C) and stoichiometry, achieving yields exceeding 80%.
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Intermediates
The chloromethyl group’s versatility enables its use in synthesizing β-lactam antibiotics and kinase inhibitors. For example, it serves as a precursor to 4-chloro-2-(4-(pyridin-2-yl)but-3-ynyl)benzoxazole, a compound with demonstrated anticancer activity .
Agrochemical Development
Functionalization of the chloromethyl group produces herbicides such as 2-chloro-N-(methoxyphenyl)acetamide, which inhibits cellulose biosynthesis in weeds.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood with >100 cfm airflow |
| Storage | Airtight container, 2–8°C |
Comparative Analysis with Analogous Compounds
Brominated and Iodinated Derivatives
Replacing chlorine with bromine (e.g., 2-(Bromomethyl)-1-methoxy-3-nitrobenzene) increases leaving-group ability, accelerating nucleophilic substitutions. Iodinated analogs, such as 1,5-diiodo-2,4-dimethoxybenzene, exhibit enhanced reactivity in Suzuki-Miyaura couplings due to iodine’s polarizability .
Chloromethyl vs. Nitro Positioning
Isomers like 1-(Chloromethyl)-2-methoxy-4-nitrobenzene show reduced antibacterial activity compared to the title compound, highlighting the importance of substituent orientation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume